molecular formula C26H27NO5 B11386678 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11386678
M. Wt: 433.5 g/mol
InChI Key: FOKHSMVUVCSTTK-UHFFFAOYSA-N
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Description

2-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines a furochromenone core with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Furochromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.

    Introduction of the tert-Butyl and Methyl Groups: Alkylation reactions are used to introduce the tert-butyl and methyl groups at specific positions on the furochromenone core.

    Attachment of the Acetamide Group: The final step involves the reaction of the furochromenone derivative with an appropriate amine (such as 4-methoxybenzylamine) to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-{3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(4-methoxyphenyl)methyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed study and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid: This compound shares the furochromenone core but has a different functional group attached.

    3-{3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid: Another similar compound with additional methyl groups.

Uniqueness

2-{3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of both the furochromenone core and the acetamide group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C26H27NO5/c1-15-18-10-20-21(26(2,3)4)14-31-22(20)12-23(18)32-25(29)19(15)11-24(28)27-13-16-6-8-17(30-5)9-7-16/h6-10,12,14H,11,13H2,1-5H3,(H,27,28)

InChI Key

FOKHSMVUVCSTTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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